molecular formula C8H10N2 B14682784 4-Ethenylbenzene-1,3-diamine CAS No. 27845-37-0

4-Ethenylbenzene-1,3-diamine

Cat. No.: B14682784
CAS No.: 27845-37-0
M. Wt: 134.18 g/mol
InChI Key: FXKUKPDMOLUQLE-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Diamine Chemistry

Aromatic diamines are a well-established class of compounds fundamental to the synthesis of high-performance polymers. polymersource.ca Their rigid aromatic cores and the presence of two nucleophilic amine groups make them essential monomers for producing materials with exceptional thermal stability, mechanical strength, and chemical resistance. cam.ac.uk A notable application of aromatic diamines is in the production of polyamides and polyimides, polymers known for their use in demanding environments such as aerospace and electronics. google.com They also serve as effective curing agents for epoxy resins, where they react with epoxy groups to form a durable, cross-linked polymer network. nih.govnyu.edu The specific orientation of the amine groups on the benzene (B151609) ring, whether ortho, meta, or para, significantly influences the resulting polymer's architecture and properties. sigmaaldrich.comnih.gov

Significance of Ethenyl Functionalization in Benzene Diamines

The introduction of an ethenyl, or vinyl, group onto a benzene diamine structure, as seen in 4-ethenylbenzene-1,3-diamine, introduces a new dimension of reactivity. lookchem.com This vinyl group can undergo polymerization through various mechanisms, including free radical, anionic, and cationic polymerization, allowing for the creation of vinyl polymers. rsc.orgresearchgate.net This dual functionality—amine groups for condensation polymerization or crosslinking and a vinyl group for addition polymerization—opens up possibilities for creating complex polymer architectures. For instance, the vinyl group can be used to graft the diamine onto other polymer backbones or to create cross-linked thermosetting polymers with tailored properties. google.comontosight.ai The reactivity of the vinyl group is a key area of investigation, with studies exploring its conversion to other functional groups or its participation in various coupling reactions. rsc.orgorganic-chemistry.org

Overview of Research Directions for this compound

Given its unique molecular structure, research into this compound is likely to focus on several key areas. A primary direction is its use as a monomer in the synthesis of novel polymers. This could involve its homopolymerization or its copolymerization with other monomers to create materials with specific thermal, mechanical, or optical properties.

Another significant research avenue is its application as a crosslinking agent. The amine groups can react with epoxy resins or other thermosetting systems, while the vinyl group provides a site for subsequent curing or modification, potentially leading to materials with enhanced toughness or functionality. nih.govresearchgate.net The synthesis of functionalized polystyrenes by incorporating amino groups is an area of active research, and this compound could serve as a valuable monomer in this context. polymersource.cacam.ac.ukresearchgate.net Furthermore, the development of efficient and scalable synthesis routes for this compound itself is a crucial area of research to enable its wider investigation and potential commercial application. guidechem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27845-37-0

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

4-ethenylbenzene-1,3-diamine

InChI

InChI=1S/C8H10N2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1,9-10H2

InChI Key

FXKUKPDMOLUQLE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)N)N

Origin of Product

United States

Synthetic Methodologies for 4 Ethenylbenzene 1,3 Diamine and Its Precursors

Strategies for Benzene (B151609) Diamine Scaffold Construction

The foundational step in the synthesis of 4-ethenylbenzene-1,3-diamine is the creation of the 1,3-benzenediamine core. This is most commonly achieved through nitration and subsequent reduction reactions, although alternative routes are also being explored.

Nitration and Reduction Approaches for 1,3-Benzenediamine Synthesis

The traditional and widely practiced method for synthesizing 1,3-benzenediamine begins with the dinitration of benzene. The nitration of nitrobenzene, which is produced by the nitration of benzene, yields 1,3-dinitrobenzene (B52904) as the major product. wikipedia.orgchemicalbook.com The nitro group's deactivating and meta-directing nature guides the second nitration primarily to the meta position, resulting in approximately 93% 1,3-dinitrobenzene. wikipedia.orgscribd.com

The subsequent reduction of 1,3-dinitrobenzene to 1,3-benzenediamine can be accomplished through various methods. A common laboratory and industrial approach involves the use of a reducing agent like iron powder in the presence of an acid such as hydrochloric acid. wikipedia.org Another method utilizes sodium sulfide (B99878) in an aqueous solution to selectively reduce one nitro group to form 3-nitroaniline, which can then be further reduced to 1,3-benzenediamine. wikipedia.org

Catalytic hydrogenation offers a cleaner and more efficient alternative. Various catalysts have been investigated for this transformation. For instance, a silica-supported nickel catalyst has demonstrated high activity, achieving a 97.2% conversion of m-dinitrobenzene and an 88.9% yield of m-phenylenediamine (B132917) under optimized conditions of 20 wt% Ni loading, a calcination temperature of 773 K, and a reduction temperature of 723 K. researchgate.net Palladium-ruthenium supported on carbon (Pd-Ru/C) has also been shown to be an effective catalyst for the hydrogenation of m-dinitrobenzene, affording a high yield of m-phenylenediamine. google.com

Starting MaterialReagentsProductYieldReference
NitrobenzeneConc. H2SO4, Conc. HNO31,3-Dinitrobenzene93% wikipedia.org
1,3-DinitrobenzeneIron, Hydrochloric Acid1,3-Benzenediamine- wikipedia.org
1,3-DinitrobenzeneSodium Sulfide3-Nitroaniline- wikipedia.org
3-NitroanilineIron, Hydrochloric Acid1,3-Benzenediamine- wikipedia.org
m-DinitrobenzeneH2, Silica-supported Nickel Catalystm-Phenylenediamine88.9% researchgate.net
m-DinitrobenzeneH2, Pd-Ru/C Catalystm-Phenylenediamine98.5% google.com

This table summarizes common reactions for the synthesis of 1,3-benzenediamine.

Alternative Routes to the 1,3-Benzenediamine Core

Beyond the classical nitration-reduction pathway, researchers have explored alternative strategies for constructing the 1,3-benzenediamine scaffold. One innovative approach involves the Au-catalyzed aerobic dehydrogenative aromatization of cyclohexenone motifs with secondary amines to produce m-phenylenediamine derivatives. acs.orgacs.org This method offers a one-step synthesis and avoids the limitations of electrophilic aromatic substitution. acs.orgacs.org

Another alternative involves the conversion of resorcinol (B1680541) (1,3-dihydroxybenzene) to m-phenylenediamine. This can be achieved in the presence of zeolites, which act as catalysts. researchgate.net While effective, this method can lead to the destruction of the zeolite crystal structure under reaction conditions. researchgate.net The synthesis of 1,3-diamines, in general, has been a subject of extensive research, with various methods being developed for their preparation. nih.govrsc.orgresearchgate.net

Ethenyl Group Introduction Techniques on Benzene Diamines

Once the 1,3-benzenediamine scaffold is in place, the next critical step is the introduction of the ethenyl (vinyl) group. This can be achieved through direct functionalization or, more commonly, through cross-coupling reactions.

Direct Functionalization Methods

Direct methods for introducing an ethenyl group are less common but are an area of active research. Ethylation, the introduction of an ethyl group, is a well-established reaction, often a precursor step before dehydrogenation to form the ethenyl group. wikipedia.org However, direct vinylation remains a challenge.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most versatile and widely used methods for introducing a vinyl group onto an aromatic ring. nih.gov These reactions typically involve the coupling of an aryl halide (or triflate) with a vinyl-containing organometallic reagent.

Several types of vinylating agents can be employed:

Vinyl organoboron reagents: These are used in Suzuki-Miyaura coupling reactions. Potassium vinyltrifluoroborate is an air-stable and easy-to-handle reagent that can be used for the vinylation of aryl halides. nih.gov

Vinyl organosilicon reagents: Hiyama coupling utilizes organosilanes for the vinylation. Divinyltetramethyldisiloxane, in the presence of a silanolate activator, is an effective reagent for the vinylation of aromatic iodides and bromides. nih.gov

Vinyl organotin reagents: Stille coupling employs organostannanes, but their toxicity is a significant drawback.

Vinyl Grignard reagents: While powerful, their high reactivity limits their functional group tolerance. nih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium complexes with bulky phosphine (B1218219) ligands are often effective for these transformations. udel.edursc.org The reaction can be optimized by careful selection of solvents and additives. organic-chemistry.org

Coupling TypeVinylating AgentCatalyst SystemSubstrateReference
Suzuki-MiyauraPotassium vinyltrifluoroboratePalladium catalystAryl halide nih.gov
HiyamaDivinyltetramethyldisiloxanePd(dba)2 / Triphenylphosphine (B44618) oxideAromatic iodide/bromide nih.gov
Deaminative VinylationOrganoboron intermediateNickel(II) chloride hexahydrateAryl pyridinium (B92312) salt udel.edu

This table highlights key cross-coupling reactions for the introduction of a vinyl group.

Multi-step Synthetic Pathways to this compound

The synthesis of this compound is a multi-step process that combines the strategies for scaffold construction and functional group introduction. youtube.comlumenlearning.comnih.gov A plausible synthetic route would involve the following general steps:

Protection of the amino groups of 1,3-benzenediamine: To prevent unwanted side reactions during the subsequent steps, the amino groups are typically protected, for example, by acetylation to form N,N'-diacetyl-1,3-diaminobenzene. google.com

Introduction of a handle for vinyl group installation: A halogen, such as iodine or bromine, is introduced at the 4-position of the protected diamine. This can be achieved through electrophilic aromatic substitution.

Cross-coupling reaction: The halogenated intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with a suitable vinylating agent, such as potassium vinyltrifluoroborate or a vinyl organosilane, to introduce the ethenyl group.

Deprotection: Finally, the protecting groups on the amino functions are removed to yield the target molecule, this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and by-product formation. While direct literature on the synthesis of this specific molecule is scarce, plausible synthetic routes can be proposed based on established organic chemistry transformations. One such logical approach is the catalytic dehydrogenation of its precursor, 4-ethylbenzene-1,3-diamine. This method is a common industrial process for producing styrenic monomers.

The optimization of this hypothetical dehydrogenation reaction would involve a systematic study of several key parameters:

Catalyst: The choice of catalyst is paramount. Typically, catalysts for the dehydrogenation of ethylbenzene (B125841) derivatives are based on iron oxides promoted with other elements like potassium and chromium. Other potential catalysts could include platinum- or palladium-based systems, which are known for their high activity in various dehydrogenation reactions.

Temperature: Dehydrogenation reactions are typically endothermic and require high temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to thermal cracking and the formation of unwanted by-products, thereby reducing the selectivity for the desired vinyl product. The optimal temperature is a trade-off between reaction rate and selectivity.

Pressure: The reaction is often carried out at reduced pressure or with the addition of a diluent like steam. This shifts the equilibrium towards the products, as the number of moles increases during the reaction.

Reactant Flow Rate/Contact Time: The time the reactants spend in contact with the catalyst influences both conversion and selectivity. A shorter contact time may result in incomplete conversion, while a longer time could increase the likelihood of side reactions.

The following interactive table presents hypothetical data for the optimization of the catalytic dehydrogenation of 4-ethylbenzene-1,3-diamine, based on typical findings for similar reactions.

EntryCatalystTemperature (°C)Pressure (atm)Contact Time (s)Conversion (%)Selectivity (%)Yield (%)
1Fe₂O₃/K₂O/Cr₂O₃5500.51.0459040.5
2Fe₂O₃/K₂O/Cr₂O₃6000.51.0608551.0
3Fe₂O₃/K₂O/Cr₂O₃6500.51.0757052.5
4Pt-Sn/Al₂O₃5501.00.8559552.3
5Pt-Sn/Al₂O₃6001.00.8709264.4
6Pd(OAc)₂/Ligand1301.0---87 researchgate.net

This table is a hypothetical representation based on general principles of catalytic dehydrogenation and Heck reactions. The yield in entry 6 is based on a reported Heck reaction for a different styrylflavone synthesis. researchgate.net

As indicated by the hypothetical data, increasing the temperature generally increases the conversion of the starting material but can negatively impact the selectivity towards the desired this compound. For instance, with the iron-based catalyst, raising the temperature from 600°C to 650°C increases conversion but drops selectivity significantly. The platinum-tin catalyst appears to offer higher selectivity at comparable conversion rates.

Alternative synthetic strategies, such as the Heck reaction, could also be considered. The Heck reaction involves the palladium-catalyzed coupling of a vinyl group source (like ethylene) with an aryl halide. nih.govlibretexts.orgscienceinfo.com For this to be applied to this compound, a precursor such as 4-iodo- or 4-bromobenzene-1,3-diamine (B1267086) (with protected amine groups) would be necessary. Optimization would then focus on the palladium catalyst system (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, NMP), and temperature. researchgate.netntu.edu.sg The Heck reaction can offer very high yields and stereoselectivity under optimized conditions. researchgate.netnih.gov

Another prominent method for forming the ethenyl bond is the Wittig reaction, which reacts a phosphorus ylide with an aldehyde or ketone. catalysis.blognumberanalytics.comacs.org This would require a precursor like 4-formyl-2,6-diaminobenzene (with protected amines). Optimization would involve the choice of base, solvent, and temperature to maximize the yield of the alkene product. researchgate.netresearchgate.netnih.gov

Green Chemistry Considerations in the Synthesis of Ethenylbenzene Diamines

Applying the principles of green chemistry to the synthesis of ethenylbenzene diamines is crucial for developing environmentally sustainable and economically viable processes. vaia.com The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. scribd.com

Renewable Feedstocks: Traditionally, the benzene ring in aromatic compounds is derived from fossil fuels. chemistryviews.org A key green chemistry objective is to replace these with renewable feedstocks. nih.gov Lignin (B12514952), a major component of biomass and a waste product of the paper industry, is the most abundant natural source of aromatic rings and represents a promising alternative. researchgate.netnih.gov Research has demonstrated the conversion of lignin into benzene and other aromatic chemicals. researchgate.netnih.gov Another avenue involves the synthesis of aromatics from carbohydrates like glucose, which can be sourced from starch or cellulose. researchgate.net These bio-based routes could significantly reduce the carbon footprint of producing ethenylbenzene diamines.

Safer Solvents and Reaction Conditions: Many organic reactions employ volatile and often toxic solvents like toluene (B28343) or dichloromethane. youtube.com Green chemistry promotes the use of safer alternatives. rsc.orgsigmaaldrich.com Water is an ideal green solvent, and aqueous versions of reactions like the Wittig reaction have been developed. scribd.comwalisongo.ac.id Supercritical fluids, such as CO₂, are another excellent alternative, being non-toxic, non-flammable, and easily removed. youtube.com Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also gaining traction as replacements for conventional ether solvents. sigmaaldrich.comresearchgate.net Furthermore, performing reactions under solvent-free conditions is the most desirable approach, if feasible. rsc.org

Catalysis and Energy Efficiency: Catalysts are a cornerstone of green chemistry as they increase reaction efficiency, often allowing for milder reaction conditions (lower temperatures and pressures), which in turn reduces energy consumption. catalysis.blognumberanalytics.comvaia.comchemicalprocessing.compharmafeatures.com For the synthesis of ethenylbenzene diamines, developing highly active and selective catalysts for dehydrogenation or cross-coupling reactions is essential. Using recyclable heterogeneous catalysts, such as metals supported on alumina (B75360) or carbon, can also simplify product purification and reduce waste. acs.org For instance, palladium catalysts used in the Heck reaction can be immobilized on a solid support, allowing for easy recovery and reuse. nih.gov Biocatalysts (enzymes) offer the potential for highly selective transformations under very mild aqueous conditions, although their application to this specific synthesis would require significant research.

Atom Economy: Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, a catalytic dehydrogenation reaction (C₈H₁₂N₂ → C₈H₁₀N₂ + H₂) has a high theoretical atom economy, with only molecular hydrogen as a by-product. In contrast, the Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide as a by-product, leading to a lower atom economy. acs.org The Heck reaction, while requiring a catalyst and a base, can be more atom-economical than the Wittig reaction, especially in its modern variants. rsc.org Designing syntheses with high atom economy is a fundamental goal of green chemistry.

Chemical Reactivity and Derivatization Studies of 4 Ethenylbenzene 1,3 Diamine

Reactivity of Amino Groups in 4-Ethenylbenzene-1,3-diamine

The presence of two primary amino groups on the benzene (B151609) ring of this compound, also known as 4-vinyl-1,3-phenylenediamine, imparts a rich and versatile chemical reactivity to the molecule. These amino groups can readily participate in a variety of reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.

The amino groups of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). scispace.commdpi.com These reactions typically proceed by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond. The formation of Schiff bases is a versatile method for introducing new functional groups and extending the molecular framework. mdpi.com

For instance, the reaction of benzene-1,2-diamine with 3-hydroxythiophene-2-carbaldehyde (B3269524) results in a Schiff base ligand. researchgate.net Similarly, new Schiff base ligands have been synthesized through the condensation of ethylenediamine (B42938) with various benzaldehyde (B42025) derivatives. researchgate.net The reaction conditions for Schiff base formation can vary, with some preparations occurring at room temperature in the absence of a solvent, while others may require refluxing in a solvent like dichloromethane. scispace.com

The resulting Schiff bases derived from diamines are important in coordination chemistry, as the imine nitrogen can coordinate to metal ions, forming stable metal complexes. mdpi.comnih.gov Studies have shown the synthesis of various metal complexes with Schiff base ligands derived from different diamines. researchgate.net

Table 1: Examples of Condensation Reactions for Schiff Base Formation

Diamine ReactantAldehyde/Ketone ReactantResulting Schiff Base TypeReference
Benzene-1,2-diamine3-hydroxythiophene-2-carbaldehydeThiophene-containing Schiff base researchgate.net
Ethylenediamine4-chlorobenzaldehydeN,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine researchgate.net
Ethylenediamine3-nitrobenzylideneN,N'-bis(3-nitrobenzylidene) ethane-1,2-diamine researchgate.net
1,3-BenzenediamineSubstituted aromatic aldehydesN-(Substituted benzylidene)-1,3-benzenediamine researchgate.net

This table is for illustrative purposes and may not be exhaustive.

The amino groups of this compound are also susceptible to acylation, sulfonation, and alkylation reactions. These reactions involve the substitution of a hydrogen atom on the nitrogen with an acyl, sulfonyl, or alkyl group, respectively.

Acylation: This reaction typically involves reacting the diamine with an acylating agent such as an acid chloride or anhydride. This introduces an acyl group (R-C=O) onto the nitrogen atom, forming an amide linkage.

Sulfonation: Sulfonation is achieved by reacting the diamine with a sulfonyl chloride, leading to the formation of a sulfonamide.

Alkylation: Alkylation introduces an alkyl group onto the nitrogen atom. mdpi.com Reductive alkylation, using an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is a common method for the selective alkylation of amines. mdpi.com

These derivatization strategies are crucial for modifying the electronic properties and steric environment of the molecule, which can be beneficial for various applications, including the development of organocatalysts. mdpi.com

The amino groups of this compound and its derivatives, particularly Schiff bases, can act as ligands, donating their lone pair of electrons to a metal center to form coordination complexes. mdpi.com The resulting metal complexes often exhibit interesting catalytic, optical, or magnetic properties.

The coordination can occur through one or both of the nitrogen atoms of the diamine, and in the case of Schiff base derivatives, the imine nitrogen also participates in coordination. This allows for the formation of a variety of coordination geometries and complex stabilities. For example, Schiff base ligands can act as bidentate or tetradentate ligands, coordinating to metal ions like Cu(II), Co(II), Ni(II), and Fe(III). mdpi.comresearchgate.netnih.gov The nature of the metal ion and the ligand structure dictates the final geometry of the complex, which can range from square-planar to octahedral. nih.gov

Reactivity of the Ethenyl Group in this compound

The ethenyl (vinyl) group of this compound provides another reactive site, enabling its participation in polymerization and cycloaddition reactions. This dual reactivity of the amino and ethenyl groups makes it a valuable monomer for the synthesis of functional polymers.

The vinyl group of this compound can undergo polymerization through various mechanisms, including radical, anionic, and cationic pathways, to form polymers with the diamine functionality in the repeating unit.

Radical Polymerization: This is a common method for polymerizing vinyl monomers. tudelft.nlmdpi.com It is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that add to the vinyl group, initiating the polymer chain growth. umass.edu Controlled radical polymerization techniques can be employed to synthesize polymers with well-defined molecular weights and low polydispersity. umass.edu

Anionic Polymerization: Anionic polymerization is initiated by a nucleophilic species, such as an organolithium compound. ethernet.edu.etsemanticscholar.orgmdpi.com This method can produce polymers with a high degree of control over molecular weight and architecture, often leading to "living" polymers where the chain ends remain active. ethernet.edu.etmdpi.com The polymerization of vinyl monomers like styrene (B11656) and 1,3-butadiene (B125203) via anionic polymerization has been extensively studied. mdpi.com

Cationic Polymerization: Cationic polymerization is initiated by an electrophilic species, often a Lewis acid in the presence of a co-initiator. acs.orgrsc.org This mechanism is suitable for vinyl monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species. mdpi.com Living cationic polymerization methods have been developed to control the polymerization of vinyl ethers and other monomers. acs.org

Table 2: Overview of Polymerization Mechanisms for Vinyl Monomers

Polymerization TypeInitiator TypeKey CharacteristicsReference
Radical PolymerizationRadical Initiators (e.g., AIBN)Versatile, tolerant to various functional groups. tudelft.nlumass.edu
Anionic PolymerizationNucleophiles (e.g., Organolithiums)Produces well-defined polymers, "living" polymerization is possible. ethernet.edu.etmdpi.com
Cationic PolymerizationElectrophiles (e.g., Lewis Acids)Suitable for monomers with electron-donating groups. acs.orgrsc.org

This table provides a general overview and specific conditions can vary.

The ethenyl group can also participate in cycloaddition reactions, which are concerted reactions that form a cyclic product.

[2+2] Photodimerization: This reaction involves the photochemical excitation of two molecules with carbon-carbon double bonds, leading to the formation of a four-membered cyclobutane (B1203170) ring. libretexts.org While some [2+2] cycloadditions can occur thermally, many require photochemical energy to proceed. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): Although the ethenyl group itself is a sigmaaldrich.com component, it can react with a conjugated diene (a ethernet.edu.et component) in a Diels-Alder reaction to form a six-membered ring. libretexts.org The reactivity in Diels-Alder reactions is often enhanced when the dienophile (the sigmaaldrich.com component) is substituted with electron-withdrawing groups. libretexts.org

[4+4] Cycloaddition: This type of reaction is less common but can occur between two diene systems, often photochemically, to form an eight-membered ring.

The ability of the ethenyl group to undergo these cycloaddition reactions provides a pathway to synthesize complex cyclic and polycyclic structures from this compound.

Electrophilic and Nucleophilic Additions to the Vinyl Moiety

The vinyl group of this compound is susceptible to both electrophilic and nucleophilic addition reactions, a characteristic feature of alkenes.

Electrophilic Addition: In the presence of an electrophile, the π electrons of the vinyl group's double bond act as a nucleophile, initiating an attack to form a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, the strong electron-donating amino groups on the benzene ring can influence the electron density of the vinyl group, potentially affecting the reaction's regiochemistry.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the vinyl group of this compound can be facilitated, particularly in Michael-type reactions. nih.gov In such cases, a nucleophile adds to the β-carbon of the vinyl group, which is activated by an electron-withdrawing group. While the diamine itself doesn't inherently possess a strong electron-withdrawing group conjugated with the vinyl moiety, derivatization of the amino groups could introduce functionalities that promote this type of reactivity.

A summary of potential addition reactions to the vinyl group is presented below:

Reaction TypeReagentProduct Type
HydrogenationH₂/catalyst (e.g., Pd, Pt)4-Ethylbenzene-1,3-diamine
HalogenationX₂ (e.g., Br₂, Cl₂)4-(1,2-Dihaloethyl)benzene-1,3-diamine
HydrohalogenationHX (e.g., HBr, HCl)4-(1-Haloethyl)benzene-1,3-diamine (Markovnikov) or 4-(2-Haloethyl)benzene-1,3-diamine (anti-Markovnikov)
HydrationH₂O/H⁺4-(1-Hydroxyethyl)benzene-1,3-diamine

Aromatic Ring Functionalization of this compound

The benzene ring of this compound is highly activated towards electrophilic substitution due to the presence of two powerful electron-donating amino groups.

Electrophilic Aromatic Substitution

The amino groups are strong activating groups and are ortho, para-directing. msu.edulibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino groups. In this compound, the positions ortho to one amino group and meta to the other (and vice versa) are highly activated. The directing effects of the two amino groups and the ethyl group (formed after vinyl group reduction) will determine the regioselectivity of the substitution. msu.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eg

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. minia.edu.eg

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. msu.edu

The high reactivity of the ring may necessitate milder reaction conditions to avoid polysubstitution or side reactions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally difficult for electron-rich aromatic rings. wikipedia.orgmasterorganicchemistry.com This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orgmasterorganicchemistry.com Therefore, this compound itself is not a good substrate for direct SNAr reactions.

However, it is conceivable that derivatization of the amino groups into electron-withdrawing functionalities, or the introduction of such groups onto the ring via electrophilic substitution, could render the molecule susceptible to nucleophilic attack under specific conditions. masterorganicchemistry.com The mechanism for such a reaction would likely proceed through an addition-elimination pathway involving a Meisenheimer complex intermediate. libretexts.orgyoutube.com

Synthesis and Characterization of Novel this compound Derivatives

The dual reactivity of the vinyl group and the aromatic ring allows for the synthesis of a wide array of novel derivatives with tailored properties.

Structure-Reactivity Relationships in Derivatives

The introduction of different functional groups onto the this compound scaffold can significantly alter its reactivity.

DerivativeEffect on Reactivity
N-acylated diamineDecreases the activating effect of the amino groups, making the aromatic ring less susceptible to electrophilic attack.
Nitrated derivativeThe electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution but can activate it for nucleophilic aromatic substitution if positioned appropriately. msu.edu
Sulfonated derivativeThe sulfonic acid group is deactivating and meta-directing for subsequent electrophilic substitutions.

Functional Group Interconversions

The amino and vinyl groups of this compound and its derivatives can undergo various functional group interconversions, further expanding the synthetic possibilities. imperial.ac.uk

Amino Group Transformations: The amino groups can be diazotized and subsequently replaced by a variety of other functional groups (Sandmeyer reaction). They can also be converted to amides, sulfonamides, or other nitrogen-containing functionalities.

Vinyl Group Transformations: The vinyl group can be oxidized to a carboxylic acid or an epoxide, or it can participate in polymerization reactions.

The table below summarizes some potential functional group interconversions:

Starting GroupReagent(s)Resulting Group
Amino (-NH₂)NaNO₂, HCl then CuXHalogen (-X), Cyano (-CN), etc.
Amino (-NH₂)Acyl chloride/anhydrideAmide (-NHCOR)
Vinyl (-CH=CH₂)O₃, then H₂O₂Carboxylic acid (-COOH)
Vinyl (-CH=CH₂)Peroxy acid (e.g., m-CPBA)Epoxide

The strategic application of these reactions allows for the creation of a diverse library of compounds based on the this compound core structure, each with unique chemical and physical properties.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Ethenylbenzene 1,3 Diamine

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Ethenylbenzene-1,3-diamine by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the vinyl, aromatic, and amine protons.

Vinyl Protons: The three protons of the ethenyl (-CH=CH₂) group will appear as a complex multiplet system (typically an ABX or AMX system) in the range of 5.0-7.0 ppm. The proton on the carbon attached to the ring (Hα) is typically further downfield than the two terminal protons (Hβ).

Aromatic Protons: The protons on the benzene (B151609) ring are influenced by the two electron-donating amino groups and the ethenyl group. They are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm.

Amine Protons: The protons of the two amino (-NH₂) groups will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these peaks could appear in the range of 3.5-5.5 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Vinyl Carbons: The two carbons of the ethenyl group are expected between 110 and 140 ppm. The terminal CH₂ carbon is typically more upfield than the CH carbon attached to the ring. For styrene (B11656), these appear at approximately 113 ppm and 137 ppm, respectively. chemicalbook.com

Aromatic Carbons: The six aromatic carbons will produce distinct signals. The carbons directly bonded to the nitrogen atoms (C1, C3) will be significantly shielded and appear upfield, while the carbon bonded to the ethenyl group (C4) will be downfield. The chemical shifts are influenced by the substituent effects of the amino and vinyl groups. mdpi.comchemicalbook.comresearchgate.net

Predicted NMR Data for this compound

SpectrumAssignmentPredicted Chemical Shift (ppm)Notes
¹H NMRAmine (-NH₂)3.5 - 5.5Broad singlet, solvent-dependent
Vinyl (-CH=CH₂)5.0 - 7.0Complex multiplets (dd)
Aromatic (Ar-H)6.0 - 7.5Multiplets
¹³C NMRVinyl (-CH=CH₂)110 - 140Two distinct signals
Aromatic (Ar-C)100 - 150Six signals, with C-NH₂ being upfield

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

N-H Stretching: The two amino groups will give rise to a pair of medium-to-strong absorption bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the vinyl C-H stretches also occur in this region (3010-3095 cm⁻¹).

C=C Stretching: The stretching vibration of the vinyl C=C double bond is expected as a sharp band around 1630 cm⁻¹. researchgate.net Aromatic C=C ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ range. docbrown.info

N-H Bending: The scissoring vibration of the primary amine groups is observed near 1600 cm⁻¹.

C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene ring and the vinyl group provide structural information and appear in the fingerprint region (650-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, like the C=C double bond of the ethenyl group, often produce a strong Raman signal, which might be weak in the IR spectrum. The symmetric vibrations of the benzene ring are also typically strong in the Raman spectrum. Resonance Raman spectroscopy, by tuning the excitation wavelength to match an electronic transition, could be used to selectively enhance vibrations associated with the conjugated π-system. sns.itnih.gov

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
N-H StretchPrimary Amine (-NH₂)3300 - 3500Medium-Strong
C-H StretchAromatic & Vinyl3000 - 3100Medium-Weak
C=C StretchVinyl (-CH=CH₂)~1630Medium
C=C StretchAromatic Ring1450 - 1600Variable
N-H BendPrimary Amine (-NH₂)1580 - 1650Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The compound has a molecular formula of C₈H₁₀N₂ and a monoisotopic mass of 134.0844 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) of 134. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses.

Loss of a Vinyl Radical: A common fragmentation pathway for styrenic compounds is the cleavage of the bond between the vinyl group and the aromatic ring, resulting in the loss of a vinyl radical (•CH=CH₂, 27 Da). This would produce a significant fragment ion at m/z 107. libretexts.org

Loss of Hydrogen: Loss of a hydrogen atom from the molecular ion can lead to a peak at m/z 133.

Ring Fragmentation: The aromatic ring containing two amine groups can undergo cleavage, potentially losing small neutral molecules like HCN (27 Da) or NH₃ (17 Da).

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonNeutral Loss
134[C₈H₁₀N₂]⁺˙ (Molecular Ion)-
133[C₈H₉N₂]⁺H•
107[C₇H₇N₂]⁺•CH=CH₂
106[C₇H₆N₂]⁺˙CH₂=CH₂

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the conjugated π-electron system of this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is characterized by π → π* transitions. The presence of two powerful electron-donating amino groups and an ethenyl group in conjugation with the benzene ring is expected to cause a significant bathochromic (red) shift compared to benzene or styrene. Aniline itself shows absorptions around 230 nm and 280 nm. For this compound, the extended conjugation will likely shift these absorptions to longer wavelengths, potentially into the 300-350 nm range. science-softcon.denih.gov The exact position of the absorption maxima (λ_max) is sensitive to the solvent polarity.

Fluorescence Spectroscopy: Molecules with extended conjugated systems and electron-donating groups, such as aromatic amines, are often fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence. The emission spectrum would be red-shifted relative to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would provide further information about the excited state dynamics of the molecule.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise data on:

Molecular Conformation: The dihedral angles between the plane of the benzene ring and the vinyl group.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles, confirming the connectivity.

Crystal Packing: How the molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the amine groups, which are expected to play a crucial role in the solid-state packing. researchgate.net

This data is invaluable for understanding structure-property relationships and for computational modeling.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly suitable method for analyzing the purity of this compound.

Stationary Phase: A non-polar stationary phase, such as C18 or C8 silica (B1680970), would be effective.

Mobile Phase: A polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol, would be used. sielc.com A gradient elution may be necessary to separate impurities with different polarities.

Detection: A UV detector set to a wavelength where the compound absorbs strongly (e.g., its λ_max) would provide high sensitivity.

Gas Chromatography (GC): Given its relatively low molecular weight, this compound is likely volatile enough for GC analysis. GC can provide excellent separation of volatile isomers and impurities. A polar capillary column would be appropriate for this polar analyte. Detection is typically performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), which combines separation with mass analysis.

Crystallization: Fractional crystallization can be an effective technique for the purification and separation of isomers of aromatic diamines, using solvents like toluene (B28343) or xylene. google.com

Computational Chemistry and Theoretical Studies of 4 Ethenylbenzene 1,3 Diamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as orbital energies. ijcce.ac.irresearchgate.net For 4-Ethenylbenzene-1,3-diamine, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to calculate key electronic descriptors. ijcce.ac.irresearchgate.net

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map, another DFT-derived property, visualizes the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-5.2 eVIndicates electron-donating capability (related to amino groups).
LUMO Energy-1.1 eVIndicates electron-accepting capability (related to vinyl group and aromatic system).
HOMO-LUMO Gap (ΔE)4.1 eVSuggests moderate reactivity, suitable for controlled polymerization.
Dipole Moment1.5 DIndicates a polar nature, influencing solubility and intermolecular interactions.

Note: These values are illustrative and represent typical results expected from DFT calculations on a molecule with this structure.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory compared to DFT. unict.ituchicago.edu While computationally more demanding, they can provide more accurate results for certain properties, serving as benchmarks for DFT methods. For a molecule like this compound, ab initio calculations could be used to refine the understanding of its electron correlation effects, which are important for accurately describing the π-system of the benzene (B151609) ring and the lone pairs of the amino groups.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a single, often static, conformation, molecular dynamics (MD) simulations provide insight into the movement of atoms and the conformational landscape of a molecule over time. nih.govresearchgate.net This is particularly important for flexible molecules like this compound, where rotation around single bonds can lead to various conformers.

MD simulations use classical mechanics to model the interactions between atoms, allowing for the exploration of the potential energy surface. mdpi.com For this compound, key conformational variables include the dihedral angles associated with the rotation of the vinyl group and the amino groups relative to the benzene ring. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature. libretexts.orgyoutube.com The stability of different conformers is influenced by factors like steric hindrance and torsional strain. libretexts.org

Table 2: Hypothetical Conformational Analysis of this compound

ConformerDihedral Angle (C-C-C=C)Relative Energy (kcal/mol)Description
Planar0.0The vinyl group is coplanar with the benzene ring, maximizing π-conjugation.
Perpendicular90°~2.5The vinyl group is perpendicular to the ring, minimizing conjugation but relieving some steric strain.

Note: This table illustrates how computational methods can quantify the energy differences between different spatial arrangements of the molecule's atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways. For this compound, this could involve modeling its polymerization, electrophilic addition to the vinyl group, or reactions involving the amino groups.

For instance, in a polymerization reaction, computational models can help understand how the monomer approaches a growing polymer chain and the energy barrier associated with the bond-forming step. Studies on the polymerization of styrene (B11656) and its derivatives often use these methods to investigate regioselectivity and stereospecificity. mdpi.com Similarly, the mechanism of cycloaddition reactions involving vinyl groups can be explored by locating the relevant transition states. researchgate.net

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound.

Methods based on DFT, such as the Gauge-Independent Atomic Orbital (GIAO) method, are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). ijcce.ac.irresearchgate.netbohrium.com By calculating the magnetic shielding around each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for structure verification. github.ionih.govbris.ac.uk

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. beilstein-journals.orgrsc.org This can help to understand the color and photophysical properties of the molecule and its derivatives.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

NucleusPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
Vinyl H (alpha)5.255.21
Vinyl H (beta, cis)5.755.70
Aromatic H6.5 - 7.26.4 - 7.1
Amine H3.53.4

Note: The close agreement between predicted and experimental values in this hypothetical table demonstrates the accuracy of modern computational methods in spectroscopy.

Structure–Property Relationships Derived from Theoretical Models

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate calculated molecular descriptors with observed activities or properties. nih.govyoutube.com

For this compound, theoretical models can be used to calculate a wide range of descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and thermodynamic properties. nih.govrsc.org These descriptors can then be correlated with experimental data, for example, the reactivity of the monomer in polymerization, the thermal stability of the resulting polymer, or its potential biological activity. arxiv.org Such models are crucial for the rational design of new materials and molecules with desired characteristics. For instance, a QSAR study on aromatic amines might use nitrenium ion stability, a computationally derived value, to predict mutagenicity. nih.gov

Table 4: Key Molecular Descriptors for QSAR/QSPR Studies of this compound

Descriptor TypeExample DescriptorPotential Correlated Property
Electronic HOMO-LUMO GapReactivity in polymerization
Topological Molecular Connectivity IndexThermal stability of the polymer
Steric Molar VolumeGlass transition temperature
Thermodynamic Heat of FormationOverall stability

Material Science and Polymer Chemistry Applications of 4 Ethenylbenzene 1,3 Diamine

Polymerization of 4-Ethenylbenzene-1,3-diamine

The presence of the vinyl group allows this compound to undergo polymerization, leading to novel polymeric materials.

The homopolymerization of monomers structurally similar to this compound, such as 1,3-diaminobenzene, has been explored. For instance, the chemical oxidation of 1,3-diaminobenzene using ammonium (B1175870) persulfate as an oxidizing agent yields poly(1,3-diaminobenzene). researchgate.net The structure of the resulting polymer is analogous to that of polyaniline. researchgate.net The polymerization mechanism is influenced by the position of the substituents on the benzene (B151609) ring. researchgate.net

The functionalization of polyethylene (B3416737) through copolymerization with polar comonomers can enhance properties like adhesion, toughness, and printability. mdpi.com Research has shown that various monomers can be copolymerized with others to create materials with specific characteristics. For example, 1,3-diisopropenylbenzene (B1663925) can be anionically copolymerized with α-methylstyrene. researchgate.net At low conversion rates, the resulting polymers are primarily linear, with each monomeric unit containing a pendant double bond. researchgate.net Branching and crosslinking tend to occur at higher degrees of conversion. researchgate.net

In another instance, the copolymerization of 1,3-butadiene (B125203) with the polar monomer 2-(4-methoxyphenyl)-1,3-butadiene has been successfully achieved using acenaphthene-based α-diimine cobalt complexes, resulting in a polar cis-1,4 polybutadiene (B167195). mdpi.com The incorporation of the polar monomer significantly improves the surface properties of the polymer. mdpi.com

The following table provides examples of copolymerization studies involving various monomers:

Monomer 1Monomer 2Catalyst/InitiatorResulting Copolymer Properties
1,3-Diisopropenylbenzeneα-MethylstyreneAnionic InitiatorLinear polymer at low conversion, branched/crosslinked at high conversion. researchgate.net
1,3-Butadiene2-(4-Methoxyphenyl)-1,3-butadieneAcenaphthene-based α-diimine cobalt complexesPolar cis-1,4 polybutadiene with improved surface properties. mdpi.com
Ethylene1-OcteneVanadium(IV) complex with diamino-bis(phenolate) ligandCopolymer with varying comonomer incorporation depending on concentration. mdpi.com
Ethylene1-HexeneVanadium(III-V) complexes with diamine-bis(phenolate) ligandsCopolymers with varying comonomer content and activity. mdpi.com

Role as a Cross-linking Agent in Polymeric Systems

Cross-linking is a fundamental process for improving the mechanical properties and stability of polymeric materials by forming connections between linear polymer chains. nih.gov This can transform thermoplastics into elastomers or thermosets, leading to enhanced impact resistance, tensile strength, and performance at high temperatures. nih.gov While specific studies on this compound as a cross-linking agent are not detailed in the provided results, the presence of two amine groups and a vinyl group suggests its potential for this role. The amine groups can react with various functional groups in polymer chains, while the vinyl group can participate in polymerization-based cross-linking reactions.

Recent advancements in cross-linking chemistry include the use of dynamic cross-linkers like aromatic sulfonyl azides, which generate singlet nitrene species to promote C-H insertion across different plastics, effectively compatibilizing mixed plastic waste. nih.gov Another approach involves diazirine-containing polymers for the on-demand cross-linking of unfunctionalized commodity polymers through C-H bond insertion. nih.gov

Incorporation into Polymer Networks and Composites

The incorporation of functional monomers like this compound into polymer networks and composites can impart desirable properties. The amine groups can act as curing agents for epoxy resins, while the vinyl group can be integrated into the polymer backbone. mdpi.com For instance, amine-functionalized polymers have been synthesized and can be used as polar additives to enhance the adhesive properties of polymer blends or as coatings where strong chelation to metals is required. doi.org

The synthesis of block copolymers is another strategy to create advanced materials with combined properties. For example, poly(silylene diethynylbenzene)–b–poly(silylene dipropargyl aryl ether) copolymers have been synthesized and demonstrate good processability and mechanical properties, with high thermal stability. mdpi.com

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The diamine functionality of this compound makes it a candidate for use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). lookchem.com These materials are formed by the self-assembly of metal ions or clusters with organic ligands. nih.gov

The design of organic ligands is crucial for dictating the structure and properties of the resulting coordination polymers and MOFs. researchgate.netrsc.org Ligands containing nitrogen donor atoms, such as diamines, are widely used in coordination chemistry. researchgate.net For example, N,N'-dibenzylethane-1,2-diamine has been used to synthesize transition metal complexes, with the resulting structures showing octahedral coordination environments for the metal ions. nih.gov

The interaction between the metal center and the ligand is fundamental. In some cases, the ligand can be redox non-innocent, meaning it can actively participate in the redox chemistry of the complex. researchgate.net The geometry of the metal-ligand coordination can vary, leading to different framework structures, from one-dimensional chains to three-dimensional networks. nih.gov For instance, the careful control of pH and reaction conditions in the synthesis of coordination polymers with trans-1,4-cyclohexanedicarboxylate has been shown to direct the formation of specific structures. nih.gov

Supramolecular Assembly and Crystal Engineering

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of crystal lattices. ucl.ac.uk The molecular structure of this compound, featuring both hydrogen bond donors (the amino groups) and a π-system (the benzene ring), makes it a promising candidate for the construction of ordered supramolecular assemblies.

The two primary amine groups can engage in a variety of hydrogen bonding motifs, such as N-H···N or N-H···X (where X is a hydrogen bond acceptor). These interactions are fundamental in guiding the self-assembly of molecules into predictable, one-, two-, or three-dimensional networks. nih.gov Furthermore, the aromatic ring facilitates π-π stacking interactions, which are crucial in the packing of aromatic molecules in the solid state. researchoutreach.org The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and robust crystal structures.

Table 1: Potential Intermolecular Interactions and Their Role in the Supramolecular Assembly of this compound

Interaction TypeFunctional Group(s) InvolvedPotential Role in Supramolecular Assembly
Hydrogen BondingAmino groups (-NH₂)Directional control of molecular assembly, formation of tapes, sheets, or 3D networks.
π-π StackingBenzene ringStabilization of the crystal lattice, influence on electronic properties.
van der Waals ForcesEntire moleculeOverall packing efficiency and density of the crystal structure.

Development of Functional Materials

The unique combination of a polymerizable vinyl group and functional amino groups on an aromatic scaffold makes this compound a compelling monomer for the synthesis of a wide array of functional materials.

Photoresponsive, or photochromic, polymers are materials that can change their properties upon exposure to light. specificpolymers.com These changes are often reversible and can include alterations in color, shape, or solubility. The incorporation of photochromic molecules, such as azobenzenes, into a polymer matrix is a common strategy for creating such materials. rsc.orgresearchgate.net

While this compound is not itself photochromic, it can serve as a crucial comonomer or cross-linking agent in the synthesis of photoresponsive polymers. The vinyl group enables its incorporation into a polymer backbone through polymerization. The diamino-substituted benzene ring can then serve as an attachment point for photochromic dyes or influence the local environment of incorporated photochromic units, potentially enhancing their switching behavior. For instance, the amino groups could be chemically modified to link to azobenzene (B91143) or spiropyran moieties, creating a polymer with integrated photo-switching capabilities. The rigidity of the benzene ring and the potential for hydrogen bonding could also affect the mobility of the polymer chains, which is a critical factor in the photo-induced responses of these materials. acs.orgnih.gov

Table 2: Hypothetical Role of this compound in Photoresponsive Polymer Systems

ComponentFunctionPotential Contribution of this compound
Polymer MatrixProvides structural integrity and processability.Can be copolymerized via its vinyl group to form the polymer backbone.
Photochromic UnitUndergoes a reversible change upon light irradiation.The diamine functionality could serve as an anchor point for photochromic molecules.
LinkerConnects the photochromic unit to the polymer matrix.The amino groups can be derivatized to act as linkers.

Aromatic diamines are known to be effective additives in various polymer systems, where they can act as curing agents, antioxidants, or thermal stabilizers. The incorporation of this compound into a polymer matrix, either as a comonomer or as a grafted additive, could impart a range of beneficial properties.

The presence of the two amine groups suggests its potential as a cross-linking agent for epoxy resins or polyurethanes, which would enhance the mechanical strength and thermal stability of the resulting thermosets. As a comonomer in vinyl polymerizations, it could introduce sites for post-polymerization modification or improve the thermal and chemical resistance of the final material. nih.govrsc.org Furthermore, aromatic amines can act as radical scavengers, suggesting a potential role as an antioxidant to prevent polymer degradation.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. researchgate.net Amines are a cornerstone of organocatalysis, participating in a wide range of transformations. The diamine structure of this compound makes it an interesting precursor for the development of novel organocatalysts.

The two amine groups could act cooperatively to catalyze reactions, or one could be functionalized to tune the catalyst's reactivity and selectivity while the other participates in the catalytic cycle. The vinyl group offers a handle for immobilizing the catalyst onto a solid support, such as a polymer or silica (B1680970) gel. This would facilitate catalyst recovery and reuse, a key aspect of green and sustainable chemistry. beilstein-journals.org While direct catalytic applications of this compound have not been reported, the structural motifs present in the molecule are highly relevant to the design of new catalytic systems. nih.gov

Emerging Research Directions and Future Perspectives for 4 Ethenylbenzene 1,3 Diamine Research

Novel Synthetic Routes and Sustainable Methodologies

Currently, specific, high-yield synthetic methods for 4-Ethenylbenzene-1,3-diamine are not documented in prominent chemical literature. Future research would likely focus on multi-step pathways starting from more common precursors. A hypothetical sustainable approach might involve enzymatic or chemo-enzymatic reactions to reduce the environmental impact, a strategy that has been successfully applied to the synthesis of other functionalized vinyl monomers. rsc.org Another avenue could be the development of catalytic C-H activation/amination reactions on a vinylbenzene scaffold, a modern technique for creating C-N bonds efficiently. nih.gov

Exploration of Advanced Polymer Architectures

The bifunctional nature of this compound, possessing a polymerizable vinyl group and nucleophilic amine groups, makes it a theoretically attractive monomer. Future research could explore its use in creating advanced polymer structures. For instance, its incorporation into copolymers with monomers like styrene (B11656) could introduce functional handles for cross-linking or further modification. researchgate.net The diamine functionality suggests potential for creating hyperbranched or dendritic polymers through controlled polymerization, or for use as a curing agent in epoxy resins, imparting both toughness and functionality.

Integration into Hybrid Material Systems

The amine groups in this compound offer ideal sites for interaction with inorganic components, suggesting its potential as a coupling agent in organic-inorganic hybrid materials. Future studies could investigate its use in surface modification of nanoparticles (e.g., silica (B1680970), titania) to improve their dispersion in a polymer matrix. The vinyl group would allow the functionalized nanoparticles to covalently bond with the matrix during polymerization, leading to enhanced mechanical and thermal properties.

Advanced Computational Approaches for Design and Discovery

Given the lack of experimental data, advanced computational modeling would be an essential first step in exploring the potential of this compound. Density Functional Theory (DFT) calculations could predict its electronic structure, reactivity, and spectral properties. Molecular dynamics simulations could be employed to model the behavior of polymers derived from this monomer, providing insights into their conformational properties, thermal stability, and potential as advanced materials.

Unexplored Reactivity Pathways and Transformations

The chemistry of this compound remains largely unexplored. The interplay between the electron-donating amine groups and the vinyl group could lead to unique reactivity. Future research could investigate its participation in reactions beyond simple vinyl polymerization. For example, the amine groups could direct electrophilic substitution on the aromatic ring or participate in the synthesis of novel heterocyclic systems. Its potential as a monomer in ring-opening metathesis polymerization (ROMP) or as a building block in the synthesis of complex organic molecules presents a wide field for future chemical discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.